2-{4-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine

Analytical Chemistry Quality Control Chemical Procurement

Researchers often face synthetic bottlenecks when exploring kinase-targeting chemical space. This compound directly addresses that by providing a pre-assembled, HPLC-validated core with imidazole-pyrimidine hinge-binding motifs. Key advantages: • Non-interchangeable scaffold: precise geometry for reproducible protein-ligand interaction studies. • Dual synthetic handles (piperazine-amide & terminal pyrimidine) enable rapid PROTAC or probe derivatization. • In-stock availability eliminates multi-step in-house synthesis, accelerating screening campaigns.

Molecular Formula C17H17N7O
Molecular Weight 335.371
CAS No. 1426314-64-8
Cat. No. B2617206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine
CAS1426314-64-8
Molecular FormulaC17H17N7O
Molecular Weight335.371
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CN=C4
InChIInChI=1S/C17H17N7O/c25-16(15-12-14(2-5-19-15)24-7-6-18-13-24)22-8-10-23(11-9-22)17-20-3-1-4-21-17/h1-7,12-13H,8-11H2
InChIKeyBZYLBIXAZFYSOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Imidazole-Pyridine-Piperazine-Pyrimidine: Identity & Procurement


The compound 2-{4-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine (CAS 1426314-64-8), also named (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone, is a synthetic heterocyclic small molecule with the molecular formula C17H17N7O and a molecular weight of 335.37 g/mol . It is supplied as a research-grade chemical for non-human use, typically characterized by NMR and HPLC to confirm identity and purity, and is employed as a building block or ligand in exploratory chemistry and early-stage drug discovery .

Heterocyclic building block incorporating imidazole, pyridine, and pyrimidine rings
Amide-linked piperazine core enables further functionalization
Supplied as research-grade for non-human use in early discovery

Imidazole-Pyridine-Piperazine-Pyrimidine Substitution Challenges


Generic substitution is not straightforward for this compound class because the specific arrangement of the imidazole, pyridine-2-carbonyl, piperazine, and pyrimidine fragments creates a unique pharmacophore. The 4-(1H-imidazol-1-yl)pyridine-2-carbonyl moiety, linked via an amide bond to a piperazine ring terminating in a 2-pyrimidine group, determines its distinct geometry for protein-ligand interactions. Minor structural changes in close analogs—such as shifting the imidazole attachment point or altering the heterocyclic terminus—can drastically alter binding affinity and selectivity, precluding direct interchange without quantitative validation .

Heterocyclic connectivity Changing imidazole attachment site or pyrimidine terminus may shift binding geometry
Amide geometry Amide bond orientation and piperazine flexibility can alter target engagement
Core substitution Substituting the pyridine-2-carbonyl for other isomers may disrupt pharmacophore alignment

Imidazole-Pyridine-Piperazine-Pyrimidine Evidence Guide


NMR and HPLC Structural Confirmation

Procurement of this compound is supported by vendor-provided structural confirmation using 1H NMR and HPLC, ensuring identity and purity for research applications. While a direct head-to-head comparison with an alternative supplier's batch is not available, the reported purity specification (typically ≥95%) serves as a baseline for procurement decisions.

Purity (HPLC)
Data to verify
≥95%
Baseline batch quality for assay use
Vendor-supplied; independent re-analysis recommended
Analytical Chemistry Quality Control Chemical Procurement

Molecular Formula and Weight Verification

The compound is documented with a molecular formula of C17H17N7O and a molecular weight of 335.37 g/mol. This differentiates it from close analogs like 4-(1H-imidazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine, which has a different core structure and distinct physicochemical properties.

Molecular Weight
Class-level
335.37 g/mol (C₁₇H₁₇N₇O)
Differentiates from core-substituted analogs
Essential for solution preparation and inventory
Chemical Inventory Logistics Research Operations

Research-Grade Building Block Availability

The compound is commercially available for non-human research use, enabling immediate procurement for chemical biology workflows. Its structural complexity, featuring a privileged scaffold common in kinase inhibitors, makes it a candidate for fragment-based or competitive binding assays. No direct comparative activity data is available for this specific compound against its closest analogs, limiting procurement decisions to its structural potential.

Commercial Availability
Class-level
Multiple suppliers, off-the-shelf
Accelerates SAR and probe synthesis
No direct activity data; confirm structure and purity
Chemical Biology Drug Discovery Fragment-Based Screening

Imidazole-Pyridine-Piperazine-Pyrimidine Applications


Kinase Inhibitor Scaffold Exploration

Researchers engaged in early-stage drug discovery can procure this compound as a starting point for structure-activity relationship (SAR) studies targeting kinases. The presence of the imidazole and pyrimidine motifs, commonly known as kinase hinge-binders, provides a testable hypothesis for enzyme inhibition. Its amine and amide functionalities also serve as vectors for further derivatization, allowing the rapid generation of focused libraries for initial screening.

Chemical Biology Tool Compound Synthesis

Scientists developing chemical probes for target identification can utilize this building block to construct bifunctional molecules, such as PROTACs or affinity-based probes. The terminal pyrimidine and the piperazine amide offer orthogonal synthetic handles for linker attachment, enabling the recruitment of E3 ligases or incorporation of detection tags. The commercial availability of the core fragment reduces the synthetic burden and accelerates probe development timelines.

Coordination Chemistry and Material Science Research

Academic and industrial research groups investigating new metal-organic frameworks (MOFs) or catalysts can employ this compound as a multidentate ligand. The nitrogen-rich heterocyclic structure, featuring an imidazole, pyridine, and pyrimidine, provides multiple potential coordination sites for transition metals. This makes it a candidate for synthesizing novel catalytic complexes or functional materials with tunable properties.

Application
Selection Property
Validation Focus
Kinase-targeted SAR studies
Privileged heterocyclic hinge-binding scaffold
Kinase inhibition assay fit
Bifunctional probe synthesis
Orthogonal amine and pyrimidine handles
Linker attachment and tag incorporation
Coordination chemistry research
Multidentate nitrogen donor set
Metal binding and framework stability
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